molecular formula C23H18N2O3S B251720 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Número de catálogo: B251720
Peso molecular: 402.5 g/mol
Clave InChI: XDAHIAWBANNWFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of selective epidermal growth factor receptor (EGFR) inhibitors, which have been shown to have significant anti-cancer properties. In

Mecanismo De Acción

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its anti-cancer effects by inhibiting the EGFR pathway. EGFR is a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer, and its activation has been shown to promote tumor growth and metastasis. This compound binds to the ATP-binding site of EGFR, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors. This may make it less effective in certain types of cancer or in cases where high levels of EGFR activation are present.

Direcciones Futuras

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of more potent and selective EGFR inhibitors that can be used in the treatment of cancer. Another area of research is the study of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, which may lead to the development of new treatments for neurodegenerative and inflammatory diseases. Finally, the use of this compound in combination with other cancer therapies is an area of research that may lead to improved outcomes for cancer patients.

Métodos De Síntesis

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-methyl-3-nitroaniline, which is then reacted with 2-mercaptobenzothiazole to form 3-(2-methylphenyl)-1,3-benzothiazol-2-amine. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form this compound.

Aplicaciones Científicas De Investigación

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in cancer research. It has been shown to have significant anti-cancer properties by inhibiting the EGFR pathway, which is known to play a critical role in the development and progression of many types of cancer. This compound has also been studied for its potential use in other areas of scientific research, such as the study of the molecular mechanisms underlying neurodegenerative diseases.

Propiedades

Fórmula molecular

C23H18N2O3S

Peso molecular

402.5 g/mol

Nombre IUPAC

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O3S/c1-14-16(23-25-18-6-2-3-8-21(18)29-23)5-4-7-17(14)24-22(26)15-9-10-19-20(13-15)28-12-11-27-19/h2-10,13H,11-12H2,1H3,(H,24,26)

Clave InChI

XDAHIAWBANNWFA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5S4

SMILES canónico

CC1=C(C=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3)C4=NC5=CC=CC=C5S4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.